![molecular formula C9H12BrN B1406098 1-(5-Bromo-2-methylphenyl)ethylamine CAS No. 1270541-79-1](/img/structure/B1406098.png)
1-(5-Bromo-2-methylphenyl)ethylamine
Overview
Description
1-(5-Bromo-2-methylphenyl)ethylamine is a chemical compound with the molecular formula C9H12BrN . It has a molecular weight of 214.1 . The IUPAC name for this compound is 1-(5-bromo-2-methylphenyl)ethanamine .
Molecular Structure Analysis
The InChI code for 1-(5-Bromo-2-methylphenyl)ethylamine is 1S/C9H12BrN/c1-6-3-4-8(10)5-9(6)7(2)11/h3-5,7H,11H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
1-(5-Bromo-2-methylphenyl)ethylamine is a liquid at room temperature . It has a molecular weight of 214.1 .Scientific Research Applications
Medicinal Chemistry: Synthesis of Bioactive Molecules
“1-(5-Bromo-2-methylphenyl)ethylamine” serves as a precursor in the synthesis of indole derivatives, which are crucial in medicinal chemistry due to their broad spectrum of biological activities. These activities include antiviral, anti-inflammatory, anticancer, and anti-HIV properties . The compound’s structure allows for electrophilic substitution reactions, which are fundamental in constructing complex molecules for pharmaceutical applications.
Agriculture: Development of Plant Growth Regulators
In agriculture, derivatives of indole, such as indole-3-acetic acid, play a role as plant hormones. The brominated phenyl group in “1-(5-Bromo-2-methylphenyl)ethylamine” could be utilized to synthesize analogs of these hormones, potentially leading to the development of new plant growth regulators .
Material Science: Creation of Advanced Polymers
The bromine atom in “1-(5-Bromo-2-methylphenyl)ethylamine” makes it a candidate for use in material science, particularly in the creation of advanced polymers. Brominated compounds can act as flame retardants, and incorporating them into polymers can enhance the material’s fire resistance properties .
Environmental Science: Synthesis of Environmental Sensors
The reactivity of the bromine atom in “1-(5-Bromo-2-methylphenyl)ethylamine” could be harnessed to create environmental sensors. These sensors could detect pollutants or changes in environmental conditions by reacting with specific substances in the environment .
Analytical Chemistry: Chromatography and Spectroscopy Standards
In analytical chemistry, “1-(5-Bromo-2-methylphenyl)ethylamine” can be used to prepare standards for chromatography and spectroscopy. Its distinct spectral properties, due to the bromine atom, make it suitable for calibrating instruments and ensuring accurate measurements .
Pharmacology: Drug Metabolism Studies
The compound’s structure allows it to be used in pharmacological studies, particularly in drug metabolism. It can serve as a model compound to understand how brominated drugs are metabolized in the body and to study the pharmacokinetics of similar compounds .
Biochemistry: Neurotransmitter Research
Biogenic amines, which include compounds structurally related to “1-(5-Bromo-2-methylphenyl)ethylamine,” are significant in biochemistry for their role as neurotransmitters. Research into the biochemical pathways involving such amines can lead to a better understanding of neurological disorders and the development of treatments .
Industrial Processes: Catalysts and Intermediates
In industrial chemical processes, “1-(5-Bromo-2-methylphenyl)ethylamine” can act as a catalyst or an intermediate in the synthesis of more complex chemicals. Its reactive sites make it versatile for various chemical reactions, which is essential in large-scale production .
Safety and Hazards
properties
IUPAC Name |
1-(5-bromo-2-methylphenyl)ethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrN/c1-6-3-4-8(10)5-9(6)7(2)11/h3-5,7H,11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQPGMVARNYPTKS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Br)C(C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Bromo-2-methylphenyl)ethylamine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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